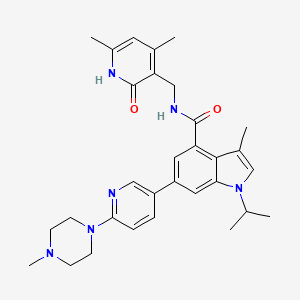

H3B-5942 游离碱

描述

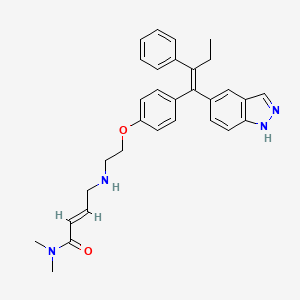

H3B-5942 is a selective, irreversible, and orally active estrogen receptor covalent antagonist . It inactivates both wild-type and mutant ERα by targeting Cys530, with K i s of 1 nM and 0.41 nM, respectively . H3B-5942 reduces ERα target gene GREB1 and shows potent antitumor activity both in multiple cell lines or animals bearing ERα WT or ERα mutations .

Synthesis Analysis

The development of H3B-5942 involved structure-based drug design to improve the potency of the core scaffold to further enhance the antagonistic activity in addition to covalent engagement . The design of this antagonist was based on its ability to covalently target a unique cysteine in ER .Molecular Structure Analysis

The chemical formula of H3B-5942 is C31H34N4O2. It has an exact mass of 494.27 and a molecular weight of 494.639 .Chemical Reactions Analysis

H3B-5942 covalently modifies cysteine 530 in the ligand-binding domain of wild-type estrogen receptor α (ERα) and ERα Y537S . Computational examination of the crystal structure of H3B-5942 bound to ERα using fast Fourier transform (FFT) mapping highlights potential areas for expansion into adjacent hydrophobic pockets and opportunities to pick up additional hydrogen bond interactions .科学研究应用

Breast Cancer Treatment

H3B-5942, also known as a Selective Estrogen Receptor Covalent Antagonist (SERCA), has shown promising results in the treatment of breast cancer . It covalently inactivates both wild-type and mutant Estrogen Receptor alpha (ERα), a protein that plays a crucial role in the growth of breast cancer cells .

Therapy-Resistant Breast Cancer

H3B-5942 has demonstrated encouraging preclinical activity in therapy-resistant breast cancer . It targets Cysteine-530 (C530) to achieve potency against both wild-type (ERα WT) and mutant ERα (ERα MUT) . This is significant as nearly 30% of patients with relapsed breast cancer present activating mutations in ERα that confer partial resistance to existing endocrine-based therapies .

Superiority Over Standard-of-Care (SoC)

In vitro comparisons of H3B-5942 with SoC and experimental agents confirmed increased antagonist activity across a panel of ERα WT and ERα MUT cell lines . In vivo, H3B-5942 demonstrated significant single-agent antitumor activity in xenograft models representing ERα WT and ERα Y537S breast cancer that was superior to fulvestrant .

Combination with Other Inhibitors

The potency of H3B-5942 can be further improved in combination with CDK4/6 or mTOR inhibitors in both ERα WT and ERα MUT cell lines and/or tumor models .

Ongoing Clinical Trials

The compelling preclinical activity of H3B-5942 supports its further development for the potential treatment of endocrine therapy–resistant ERα + breast cancer harboring wild-type or mutant ESR1, as demonstrated by the ongoing clinical trials .

作用机制

H3B-5942 is a selective estrogen receptor covalent antagonist (SERCA). It covalently inactivates both wild-type and mutant ERα by targeting Cys530, enforcing a unique antagonist conformation . This results in a different pattern of coregulator recruitment compared with SERMs .

It is stable if stored as directed and should be protected from light and heat .

安全和危害

未来方向

H3B-5942 has shown significant single-agent antitumor activity in xenograft models representing ERα WT and ERα Y537S breast cancer, superior to fulvestrant . Its potency can be further improved in combination with CDK4/6 or mTOR inhibitors in both ERα WT and ERα MUT cell lines and/or tumor models . This suggests a promising future for H3B-5942 in the treatment of endocrine therapy–resistant ERα+ breast cancer harboring wild-type or mutant ESR1 .

属性

IUPAC Name |

(E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N4O2/c1-4-28(23-9-6-5-7-10-23)31(25-14-17-29-26(21-25)22-33-34-29)24-12-15-27(16-13-24)37-20-19-32-18-8-11-30(36)35(2)3/h5-17,21-22,32H,4,18-20H2,1-3H3,(H,33,34)/b11-8+,31-28+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYAUIDXIQATDBT-GIHLFXONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCNCC=CC(=O)N(C)C)C2=CC3=C(C=C2)NN=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)OCCNC/C=C/C(=O)N(C)C)\C2=CC3=C(C=C2)NN=C3)/C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-((2-(4-((E)-1-(1H-Indazol-5-yl)-2-phenylbut-1-en-1-yl)phenoxy)ethyl)amino)-N,N-dimethylbut-2-enamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes H3B-5942 unique compared to existing endocrine therapies for breast cancer?

A1: H3B-5942 distinguishes itself through its unique mechanism of action. It functions as a selective estrogen receptor covalent antagonist (SERCA), directly targeting cysteine-530 (C530) within the estrogen receptor alpha (ERα) binding site. [] This covalent interaction irreversibly blocks ERα activity, effectively inhibiting the growth of both wild-type (ERαWT) and mutant (ERαMUT) breast cancer cells. [, , ] This is particularly important because mutations in ERα can lead to resistance against traditional endocrine therapies. [, ]

Q2: How does the covalent binding of H3B-5942 to ERα affect its activity against resistant breast cancer cells?

A2: H3B-5942's covalent interaction with C530 induces a distinct antagonist conformation within the ERα binding site. [, ] This enforced conformation enhances its antagonistic activity, leading to superior efficacy against both ERαWT and ERαMUT breast cancer cells compared to standard-of-care treatments like fulvestrant. [, ] This increased potency against resistant cells, particularly those harboring the common Y537S mutation, makes H3B-5942 a promising candidate for overcoming endocrine therapy resistance. []

Q3: Has H3B-5942 demonstrated synergistic effects with other therapeutic agents in preclinical studies?

A3: Yes, preclinical studies have shown that H3B-5942 acts synergistically with CDK4/6 and mTOR inhibitors. [] Combining H3B-5942 with these inhibitors further enhances its antitumor activity in both ERαWT and ERαMUT cell lines and tumor models. [] This synergistic potential suggests that H3B-5942 could be effectively incorporated into combination therapy regimens for improved treatment outcomes.

Q4: What strategies were employed to improve upon the initial H3B-5942 compound and address potential resistance mechanisms?

A4: Recognizing the potential for emerging C530 mutations to confer resistance to H3B-5942, researchers utilized structure-based drug design to develop a next-generation compound, H3B-6545. [] H3B-6545 retains the covalent binding mechanism targeting C530 while exhibiting enhanced potency against both ERαWT and ERαMUT, even in the presence of C530 mutations. [] This proactive approach aims to mitigate the risk of acquired resistance and broaden the therapeutic window of this class of ERα antagonists.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2-Cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl]glycine](/img/structure/B607837.png)

![3-[5-Chloranyl-6-[(1~{r})-1-(6-Methylpyridazin-3-Yl)ethoxy]-1,2-Benzoxazol-3-Yl]propanoic Acid](/img/structure/B607838.png)

![2-[(1-Benzyl-1h-Pyrazol-4-Yl)oxy]pyrido[3,4-D]pyrimidin-4(3h)-One](/img/structure/B607843.png)

![Benzamide, 2,6-difluoro-N-[1-[(2-phenoxyphenyl)methyl]-1H-pyrazol-3-yl]-](/img/structure/B607847.png)